PD-135158: A Technical Guide to its Mechanism of Action
PD-135158: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-135158 is a tryptophan dipeptoid derivative that has been instrumental in the study of cholecystokinin (CCK) receptors. Primarily characterized as a selective antagonist of the cholecystokinin-2 (CCK2) receptor, it also exhibits a surprising and distinct pharmacological profile at the cholecystokinin-1 (CCK1) receptor, acting as a full agonist. This dual activity makes PD-135158 a unique tool for dissecting the physiological and pathological roles of the CCK receptor system. This technical guide provides an in-depth overview of the mechanism of action of PD-135158, including its receptor binding affinities, in vitro functional activities, and the signaling pathways it modulates. Detailed experimental protocols and visual diagrams are provided to facilitate a comprehensive understanding for researchers in pharmacology and drug development.
Core Mechanism of Action: A Dual Pharmacological Profile
PD-135158 is a synthetic, non-peptide small molecule that primarily functions as a competitive antagonist of the CCK2 receptor.[1] In this capacity, it effectively blocks the binding of endogenous ligands like gastrin and cholecystokinin, thereby inhibiting their downstream signaling pathways. The CCK2 receptor is notably involved in gastric acid secretion, anxiety, and the growth of certain tumors.[1][2]
Intriguingly, PD-135158 demonstrates a contrasting activity at the CCK1 receptor (formerly known as the CCKA receptor), where it acts as a full agonist.[3] This agonistic action at CCK1 receptors, which are predominantly found in the pancreas and gallbladder, stimulates physiological responses such as pancreatic enzyme secretion.[3] This bimodal action underscores the complexity of its pharmacological profile and its utility in differentiating the functions of CCK receptor subtypes.
Quantitative Pharmacological Data
The in vitro potency of PD-135158 has been quantified in various functional assays. The following table summarizes the key quantitative data for its activity at both CCK2 and CCK1 receptors, with comparative data for other relevant compounds.
| Compound | Receptor Target | Assay Type | Measured Parameter | Value | Reference |
| PD-135158 | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 76 nM | |
| PD-135158 | CCK1 | Stimulation of lipase release from isolated rat pancreatic acini | EC50 | 0.6 µM | |
| YM022 | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 0.5 nM | |
| AG041R | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 2.2 nM | |
| YF476 | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 2.7 nM | |
| L-740,093 | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 7.8 nM | |
| JB93182 | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 9.3 nM | |
| RP73870 | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 9.8 nM | |
| PD-136450 | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 135 nM | |
| PD-134308 | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | 145 nM | |
| Devazepide | CCK2 | Inhibition of gastrin-evoked pancreastatin secretion from isolated rat ECL cells | IC50 | ~800 nM |
Signaling Pathways and Molecular Interactions
Antagonism of the CCK2 Receptor Signaling Pathway
The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon binding of its endogenous ligand, gastrin, the receptor activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including histamine and pancreastatin secretion from enterochromaffin-like (ECL) cells. PD-135158 competitively binds to the CCK2 receptor, preventing gastrin from initiating this signaling cascade.
Experimental Protocols
Functional Assay: Inhibition of Gastrin-Evoked Pancreastatin Secretion from Isolated Rat ECL Cells
This protocol is based on the methodology described for determining the IC50 of CCK2 receptor antagonists.
Objective: To quantify the inhibitory potency of PD-135158 on gastrin-stimulated pancreastatin secretion from primary rat ECL cells.
Materials:
-
Male Sprague-Dawley rats
-
Collagenase A, Pronase E
-
Bovine serum albumin (BSA)
-
DMEM/F-12 medium supplemented with fetal bovine serum, penicillin-streptomycin, and glutamine
-
Human gastrin-17
-
PD-135158 and other test antagonists
-
Pancreastatin radioimmunoassay (RIA) kit
-
Centrifugal elutriation system
Methodology:
-
Isolation of ECL Cells:
-
Euthanize rats and perfuse the stomach with saline.
-
Isolate the oxyntic mucosa and mince the tissue.
-
Digest the minced tissue with a solution of Collagenase A and Pronase E in a shaking water bath.
-
Filter the cell suspension to remove undigested tissue.
-
Enrich the ECL cell population using counter-flow elutriation.
-
-
Cell Culture:
-
Culture the enriched ECL cells (to ~80% purity) in supplemented DMEM/F-12 medium for 48 hours.
-
To maintain cell function, include a low concentration of gastrin (e.g., 0.1 nM) in the culture medium.
-
-
Antagonist Inhibition Assay:
-
Wash the cultured cells to remove the culture medium and residual gastrin.
-
Pre-incubate the cells with varying concentrations of PD-135158 or other antagonists for a specified time (e.g., 15 minutes).
-
Stimulate the cells with a maximally effective concentration of gastrin (e.g., 10 nM) in the continued presence of the antagonist for 30 minutes.
-
Include control wells with no antagonist (gastrin only) and basal control wells (no gastrin, no antagonist).
-
Collect the supernatant for analysis.
-
-
Quantification of Pancreastatin Secretion:
-
Measure the concentration of pancreastatin in the collected supernatants using a commercially available radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Construct dose-response curves for gastrin in the absence and presence of different concentrations of PD-135158.
-
Calculate the percentage inhibition of gastrin-stimulated pancreastatin secretion for each concentration of the antagonist.
-
Determine the IC50 value (the concentration of antagonist that produces 50% inhibition of the maximal gastrin response) by non-linear regression analysis.
-
Radioligand Binding Assay for CCK2 Receptor
This is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of unlabelled compounds like PD-135158 to the CCK2 receptor.
Objective: To determine the binding affinity (Ki) of PD-135158 for the CCK2 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Cell line or tissue expressing CCK2 receptors (e.g., AR42J cell membranes).
-
Radiolabeled CCK2 receptor ligand (e.g., [³H]pentagastrin or ¹²⁵I-labeled gastrin).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
PD-135158 and other unlabelled competitor compounds.
-
Glass fiber filters (e.g., GF/C).
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing CCK2 receptors in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following to each well in sequence:
-
Binding buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd).
-
Increasing concentrations of the unlabelled competitor, PD-135158.
-
Membrane preparation to initiate the binding reaction.
-
-
Include control wells for:
-
Total binding: Radioligand and membranes, no competitor.
-
Non-specific binding: Radioligand, membranes, and a saturating concentration of an unlabelled CCK2 ligand.
-
-
-
Incubation and Filtration:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters using a filtration manifold.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of PD-135158.
-
Determine the IC50 value (the concentration of PD-135158 that displaces 50% of the specifically bound radioligand) from the resulting competition curve using non-linear regression.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Relationship of Dual Action
The distinct actions of PD-135158 at the two major cholecystokinin receptor subtypes highlight its utility in pharmacological research. Its ability to antagonize CCK2 receptors while simultaneously agonizing CCK1 receptors allows for the selective investigation of the physiological roles of each receptor.
Conclusion
PD-135158 is a pharmacologically complex molecule characterized by its potent and selective antagonism of the CCK2 receptor and its full agonism at the CCK1 receptor. This dual activity profile has rendered it an invaluable research tool for elucidating the distinct physiological and pathophysiological roles of the CCK receptor subtypes. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working in the fields of gastroenterology, neuroscience, and oncology, where CCK receptors are of significant interest. A thorough understanding of its bimodal mechanism of action is crucial for the accurate interpretation of experimental results and for its potential application in the development of novel therapeutics.
